molecular formula C12H10OS B14150270 4-Benzylthiophene-2-carbaldehyde CAS No. 79757-71-4

4-Benzylthiophene-2-carbaldehyde

Cat. No.: B14150270
CAS No.: 79757-71-4
M. Wt: 202.27 g/mol
InChI Key: MINZXMBNZNUSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a benzyl group at the 4-position and an aldehyde group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylthiophene-2-carbaldehyde typically involves the formylation of benzylthiophene derivatives. One common method is the Vilsmeier-Haack reaction, where benzylthiophene is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzylthiophene-2-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

    4-Methylthiophene-2-carbaldehyde: Substituted with a methyl group instead of a benzyl group, leading to different electronic and steric properties.

    Benzothiophene-2-carbaldehyde:

Uniqueness: 4-Benzylthiophene-2-carbaldehyde’s unique structure, with both a benzyl and an aldehyde group, provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .

Properties

CAS No.

79757-71-4

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

4-benzylthiophene-2-carbaldehyde

InChI

InChI=1S/C12H10OS/c13-8-12-7-11(9-14-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2

InChI Key

MINZXMBNZNUSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.